molecular formula C8H11BrN2 B6326177 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS No. 708273-78-3

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No. B6326177
Key on ui cas rn: 708273-78-3
M. Wt: 215.09 g/mol
InChI Key: XGLOOOXUPLGJIB-UHFFFAOYSA-N
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Patent
US07985730B2

Procedure details

To a solution of titanium tetraisopropoxide (6.4 g, 22 mmol) and 2.0 M of dimethylamine in methanol (22 mL, 44 mmol), 6-bromo-pyridine-3-carbaldehyde (2.10 g, 11 mmol) in 20 mL of methanol was added. After being stirred at r.t. for 5 hrs, sodium borohydride (0.43 g, 11 mmol) was added and the mixture was stirred overnight. The reaction was quenched by addition of 10 mL of water and extracted twice using EtOAc. The combined extracts were dried and concentrated. After flash column using 20-40% methanol in EtOAc and 0.5% NH4OH, 1.15 g of oil was obtained (47% yield), MS: 214.0, 216.0 (M++1).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
catalyst
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Br:4][C:5]1[N:10]=[CH:9][C:8]([CH:11]=O)=[CH:7][CH:6]=1.[BH4-].[Na+]>CO.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[Br:4][C:5]1[N:10]=[CH:9][C:8]([CH2:11][N:2]([CH3:3])[CH3:1])=[CH:7][CH:6]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
6.4 g
Type
catalyst
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Name
Quantity
22 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at r.t. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 10 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice using EtOAc
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(C=N1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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